molecular formula C22H21FN2O2 B11367966 2-(4-ethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-ethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11367966
M. Wt: 364.4 g/mol
InChI Key: OQUZBUORKSWIOW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a fluorophenylmethyl group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 2-fluorobenzylamine under nucleophilic substitution conditions to form the intermediate 2-(4-ethylphenoxy)-N-(2-fluorophenylmethyl)amine.

    Acylation: The final step involves the acylation of the intermediate with pyridine-2-carboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the rest of the structure.

    Trifluoromethylpyridines: Contains the pyridine moiety with trifluoromethyl substitution.

    Perfluorinated Compounds: Includes compounds with extensive fluorination, differing significantly in properties.

Uniqueness

2-(4-Ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of ethylphenoxy, fluorophenylmethyl, and pyridinylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-2-17-10-12-19(13-11-17)27-16-22(26)25(21-9-5-6-14-24-21)15-18-7-3-4-8-20(18)23/h3-14H,2,15-16H2,1H3

InChI Key

OQUZBUORKSWIOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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